Cas no 932-96-7 (4-Chloro-N-methylaniline)

4-Chloro-N-methylaniline (CAS 932-96-7) is an organic compound featuring a chloro-substituted aromatic ring and a secondary amine functional group. This chemical serves as a versatile intermediate in organic synthesis, particularly in the production of dyes, pharmaceuticals, and agrochemicals. Its chloro and methylamino substituents enhance reactivity, enabling selective functionalization in coupling and substitution reactions. The compound exhibits moderate solubility in organic solvents, facilitating its use in homogeneous reaction conditions. Careful handling is required due to its potential toxicity and sensitivity to oxidation. Its structural properties make it valuable for constructing complex molecules in research and industrial applications. Storage under inert conditions is recommended to maintain stability.
4-Chloro-N-methylaniline structure
4-Chloro-N-methylaniline structure
商品名:4-Chloro-N-methylaniline
CAS番号:932-96-7
MF:C7H8ClN
メガワット:141.598120689392
MDL:MFCD00000614
CID:40317
PubChem ID:24852631

4-Chloro-N-methylaniline 化学的及び物理的性質

名前と識別子

    • 4-Chloro-N-methylaniline
    • 4-Chloro-N-toluidine
    • 4-CHLOR-N-METHYLANILIN
    • 4-chloro-N-methyl-aniline
    • Aniline,p-chloro-N-methyl
    • Aniline,p-chloro-N-methyl-(7CI,8CI)
    • Benzenamine,4-chloro-N-methyl
    • BENZENAMINE,4-CHLORO-N-METHYL-
    • EINECS 213-262-8
    • N-(P-CHLOROBENZYL)METHYLAMINE
    • N-methyl N-4-chlorophenylamine
    • N-methyl-4-chloroaniline
    • N-methyl-4-Cl-aniline
    • N-methyl-p-chloroaniline
    • p-chloro-N-methylaniline
    • Aniline,p-chloro-N-methyl- (6CI,7CI,8CI)
    • 4-Chloro-N-methylbenzenamine
    • N-(4-Chlorophenyl)-N-methylamine
    • N-(4-Chlorophenyl)methylamine
    • p-(Methylamino)chlorobenzene
    • Benzenamine, 4-chloro-N-methyl-
    • Aniline, p-chloro-N-methyl-
    • 2IXY9JA2P8
    • XCEYKKJMLOFDSS-UHFFFAOYSA-N
    • Aniline, p-chloro-N-methyl- (7CI,8CI)
    • chloro-n-methylaniline
    • PubChem23344
    • N-methyl-4-chloro aniline
    • 4-chloro-N-meth
    • 4-Chloro-N-methylbenzenamine (ACI)
    • Aniline, p-chloro-N-methyl- (6CI, 7CI, 8CI)
    • aniline, 4-chloro-N-methyl-
    • 4-chloro-N-methyl aniline
    • DB-057391
    • 4-12-00-01168 (Beilstein Handbook Reference)
    • CCRIS 2889
    • J-640269
    • AKOS000254181
    • BRN 2205846
    • C1620
    • DTXCID00161822
    • Aniline, p-chloro-N-methyl-(7CI,8CI)
    • J-800261
    • BIDD:GT0836
    • 932-96-7
    • DS-6021
    • EN300-66346
    • Q27254800
    • SCHEMBL4758786
    • 4-Chloro-N-methylaniline, 97%
    • DTXSID80239331
    • SCHEMBL228690
    • UNII-2IXY9JA2P8
    • DCA_142.0419_14.6
    • (4-chloro-phenyl)-methyl-amine
    • (4-chloro-phenyl)-methyl amine
    • MFCD00000614
    • CS-W018297
    • NS00000650
    • MDL: MFCD00000614
    • インチ: 1S/C7H8ClN/c1-9-7-4-2-6(8)3-5-7/h2-5,9H,1H3
    • InChIKey: XCEYKKJMLOFDSS-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(NC)=CC=1
    • BRN: 2205846

計算された属性

  • せいみつぶんしりょう: 141.03500
  • どういたいしつりょう: 141.034527
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 77
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 12

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.169 g/mL at 25 °C(lit.)
  • ふってん: 142°C/40mmHg(lit.)
  • フラッシュポイント: 華氏温度:125.6°f
    摂氏度:52°c
  • 屈折率: n20/D 1.584(lit.)
  • PSA: 12.03000
  • LogP: 2.45470
  • FEMA: 3184
  • かんど: 空気に敏感である
  • ようかいせい: 未確定

4-Chloro-N-methylaniline セキュリティ情報

4-Chloro-N-methylaniline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Cooke Chemical
A2526712-1G
4-Chloro-N-methylaniline
932-96-7 ≥96%
1g
RMB 40.80 2025-02-21
abcr
AB132477-1 g
4-Chloro-N-methylaniline, 95%; .
932-96-7 95%
1 g
€51.60 2023-07-20
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B23962-1g
4-Chloro-N-methylaniline, 95%
932-96-7 95%
1g
¥360.00 2023-06-01
TRC
C349805-100mg
4-Chloro-N-methylaniline
932-96-7
100mg
$ 64.00 2023-04-18
Apollo Scientific
OR924273-100g
4-Chloro-N-methylaniline
932-96-7 98%
100g
£218.00 2025-02-20
Cooke Chemical
A2526712-25G
4-Chloro-N-methylaniline
932-96-7 ≥96%
25g
RMB 500.80 2025-02-21
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C139458-100g
4-Chloro-N-methylaniline
932-96-7 ≥96%
100g
¥1927.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C139458-25g
4-Chloro-N-methylaniline
932-96-7 ≥96%
25g
¥568.90 2023-09-03
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R032679-1g
4-Chloro-N-methylaniline
932-96-7 96%
1g
¥59 2024-05-20
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R032679-5g
4-Chloro-N-methylaniline
932-96-7 96%
5g
¥171 2024-05-20

4-Chloro-N-methylaniline 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Catalysts: Iridium(2+), [μ-([2,2′-bipyrimidine]-4,4′,6,6′-tetrol-κN1,κN1′:κN3,κN3′)]dichlor… Solvents: Water ;  12 h, 130 °C
リファレンス
N-Methylation of Amines with Methanol in Aqueous Solution Catalyzed by a Water-Soluble Metal-Ligand Bifunctional Dinuclear Iridium Catalyst
Meng, Chong; Liu, Peng; Nguyen, Thanh Tung; Han, Xingyou; Li, Feng, Journal of Organic Chemistry, 2020, 85(9), 5815-5824

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: N-Methyl-2-pyrrolidone ;  12 min, 250 °C
リファレンス
Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow
Seo, Hyowon; Bedard, Anne-Catherine; Chen, Willie P.; Hicklin, Robert W.; Alabugin, Alexander; et al, Tetrahedron, 2018, 74(25), 3124-3128

ごうせいかいろ 3

はんのうじょうけん
1.1 Catalysts: Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, lanthanum(3+) salt (3:1) Solvents: Dimethylformamide ;  1 h, rt
1.2 Reagents: Water ;  rt
リファレンス
La-Catalyzed Decarbonylation of Formamides and Its Applications
Li, Shaocheng; Rajeshkumar, Thayalan; Liu, Jincheng; Maron, Laurent ; Zhou, Xigeng, Organic Letters, 2023, 25(1), 163-168

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Catalysts: Iridium(1+), dicarbonyl[1,2,3,5,6,7-hexahydro-1,3,5,7-tetramethylbenzo[1,2-d:4,5… Solvents: Methanol ;  rt → 130 °C; 12 h, 130 °C
リファレンス
Sustainable and Selective Monomethylation of Anilines by Methanol with Solid Molecular NHC-Ir Catalysts
Chen, Jiangbo; Wu, Jiajie; Tu, Tao, ACS Sustainable Chemistry & Engineering, 2017, 5(12), 11744-11751

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Catalysts: Cuprous iodide ,  6,7-Dihydro-5H-quinolin-8-one oxime Solvents: Water ;  12 h, 25 °C
リファレンス
Room-Temperature Copper-Catalyzed Arylation of Dimethylamine and Methylamine in Neat Water
Wang, Deping; Kuang, Daizhi; Zhang, Fuxing; Yang, Chunlin; Zhu, Xiaoming, Advanced Synthesis & Catalysis, 2015, 357(4), 714-718

ごうせいかいろ 6

はんのうじょうけん
1.1 Catalysts: Sodium carbonate (celite-supported) Solvents: Ethanol ;  2 h, reflux
リファレンス
A highly active catalyst supported molecular sieves-NaHCO3 mixture for the selective and advantageous N-monoalkylation of amines
Das, Asish R.; Medda, Arunima; Singha, Raghunath; Guchhait, Nikhil, Journal of the Indian Chemical Society, 2009, 86(8), 841-848

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Ethylene glycol ,  Water ;  rt → reflux; reflux
リファレンス
Highly efficient N-monomethylation of primary aryl amines
Peng, Yiyuan; Liu, Hanliang; Tang, Min; Cai, Lisheng; Pike, Victor, Chinese Journal of Chemistry, 2009, 27(7), 1339-1344

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Alumina (potassium fluoride supported on) Catalysts: Potassium fluoride (supported on alumina) ;  20 min
リファレンス
Microwave-assisted deformylation of N-aryl formamide by KF on basic Al2O3
Ge, Yiyu; Hu, Longqin, Tetrahedron Letters, 2007, 48(26), 4585-4588

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: Iridium (complex with 2,6-dicyanopyridine homopolymer, pentamethylcyclopentadienyl, and chloride) ,  2,6-Pyridinedicarbonitrile, homopolymer (complex with pentamethylcyclopentadienyliridium(III) dichloride dimer) Solvents: Methanol ;  12 h, 125 °C
リファレンス
Recyclable covalent triazine framework-supported iridium catalyst for the N-methylation of amines with methanol in the presence of carbonate
Liu, Peng ; Yang, Jiazhi; Ai, Yao; Hao, Shushu; Chen, Xiaozhong; et al, Journal of Catalysis, 2021, 396, 281-290

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Catalysts: Ruthenium(1+), chloro[(3-methyl-1H-imidazol-1-yl-2(3H)-ylidene)methylene[1-methy… ;  24 h, 130 °C
リファレンス
Ruthenium(II) Complexes of Heteroditopic N-Heterocyclic Carbene Ligands: Efficient Catalysts for C-N Bond Formation via a Hydrogen-Borrowing Strategy under Solvent-Free Conditions
Donthireddy, S. N. R.; Mathoor Illam, Praseetha; Rit, Arnab, Inorganic Chemistry, 2020, 59(3), 1835-1847

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  1 - 2 h, 25 °C; 25 °C → 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7 - 8
リファレンス
Pd(II)/Ag(I)-Promoted One-Pot Synthesis of Cyclic Ureas from (Hetero)Aromatic Amines and Isocyanates
Youn, So Won; Kim, Yi Hyun, Organic Letters, 2016, 18(23), 6140-6143

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Potassium methoxide Catalysts: 2792159-73-8 Solvents: Methanol ;  6 h, 115 °C
リファレンス
Investigation of NNN Pincer Ruthenium(II) Complexes with a Pendant Hydroxyl Group for N-Monomethylation of amines and Nitroarenes by Methanol
Li, Kangkang; Li, Jin-Feng; Yin, Bing; Zeng, Fanlong, ChemCatChem, 2022, 14(11),

ごうせいかいろ 13

はんのうじょうけん
1.1 Catalysts: Potassium carbonate ,  Iridium(2+), diammine[1,3-dihydro-1,3-bis(1-methylethyl)-2H-imidazol-2-ylidene][… ;  17 h, 120 °C
リファレンス
Efficient and Versatile Catalytic Systems for the N -Methylation of Primary Amines with Methanol Catalyzed by N -Heterocyclic Carbene Complexes of Iridium
Toyooka, Genki; Tuji, Akiko; Fujita, Ken-ichi, Synthesis, 2018, 50(23), 4617-4626

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Sodium methoxide Catalysts: 2056267-35-5 Solvents: Methanol ;  12 h, 110 °C
リファレンス
Tandem Transformation of Nitro Compounds into N-Methylated Amines: Greener Strategy for the Utilization of Methanol as a Methylating Agent
Paul, Bhaskar; Shee, Sujan; Chakrabarti, Kaushik; Kundu, Sabuj, ChemSusChem, 2017, 10(11), 2370-2374

ごうせいかいろ 15

はんのうじょうけん
1.1 120 °C
1.2 Reagents: Borate(1-), (acetato-κO)trihydro-, sodium (1:1), (T-4)- Solvents: Tetrahydrofuran ;  1 h, rt; 2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water
リファレンス
A facile protocol for the synthesis of mono-N-methyl anilines via formimidate intermediates
Sun, Nan; Wang, Shuai; Mo, Weimin; Hu, Baoxiang; Shen, Zhenlu; et al, Tetrahedron, 2010, 66(35), 7142-7148

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Water
リファレンス
Microwave-assisted one-pot synthesis of N-alkyl aromatic amines from benzanilide in presence of phase transfer catalyst
Tapase, Arvind B.; Shinde, Narayan; Shinde, Devanand, Organic Chemistry: An Indian Journal, 2010, 6(1), 52-55

ごうせいかいろ 17

はんのうじょうけん
1.1 Catalysts: Potassium tert-butoxide ,  Iridium (encapsulated within yolk-shell-structured mesoporous nanospheres) Solvents: Methanol ;  30 h, 170 °C
リファレンス
Selective N-Monomethylation of Amines and Nitroarenes using Methanol over an Encapsulated Iridium Nanocatalyst
Fu, Aixiao; Liu, Qiang; Jiang, Mingxiang; Xu, Guoqiang, Asian Journal of Organic Chemistry, 2019, 8(4), 487-491

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: Iridium(1+), (2,2′-bi-1H-benzimidazole-κN3,κN3′)chloro[(1,2,3,4,5-η)-1,2,3,4,5-p… ;  12 h, 120 °C; 120 °C → rt
リファレンス
N-Methylation of amines with methanol catalyzed by a Cp*Ir complex bearing a functional 2,2'-bibenzimidazole ligand
Liang, Ran; Li, Shun; Wang, Rongzhou; Lu, Lei; Li, Feng, Organic Letters, 2017, 19(21), 5790-5793

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: Dimethylformamide ,  Iridium ;  24 h, 150 °C
リファレンス
Preparation and use of DMF-stabilized iridium nanoclusters as methylation catalysts using methanol as the C1 source
Oikawa, Kei; Itoh, Satoshi; Yano, Hiroki; Kawasaki, Hideya; Obora, Yasushi, Chemical Communications (Cambridge, 2017, 53(6), 1080-1083

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: 2895434-86-1 Solvents: Tetrahydrofuran ;  5 min, 1 MPa; 48 h, 130 °C
リファレンス
Chemoselectivity change in catalytic hydrogenolysis enabling urea-reduction to formamide/amine over more reactive carbonyl compounds
Iwasaki, Takanori ; Tsuge, Kazuki; Naito, Naoki ; Nozaki, Kyoko, Nature Communications, 2023, 14(1),

ごうせいかいろ 21

はんのうじょうけん
1.1 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ,  Sodium hydride Solvents: Dimethylformamide
リファレンス
The conversion of phenols to primary and secondary aromatic amines via a Smiles rearrangement
Coutts, Ian G. C.; Southcott, Mark R., Journal of the Chemical Society, 1990, (3), 767-71

ごうせいかいろ 22

はんのうじょうけん
1.1 Reagents: Trimethylamineborane ,  Sodium hydride Solvents: Dimethylformamide ;  1.5 h, 80 °C
1.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
Selective N-monomethylation of primary anilines with the controllable installation of N-CH2D, N-CHD2, and N-CD3 units
Meng, Jing; Xia, Hui-Min; Xu, Ai-Qing; Wang, Yi-Feng; Wang, Zhijuan; et al, Organic & Biomolecular Chemistry, 2020, 18(26), 4922-4926

ごうせいかいろ 23

はんのうじょうけん
1.1 Catalysts: Copper oxide (Cu2O) Solvents: Water ;  12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2, rt
リファレンス
Hydrogenation of C=N bonds on TiO2 surface: The effect of the Cu2O/TiO2 p-n heterojunction photocatalyst
Jiang, Jie; Ding, Yuqiang, Surfaces and Interfaces, 2023, 37,

ごうせいかいろ 24

はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: Ruthenium, aqua[[2,2′-bipyridine]-6,6′(1H,1′H)-dionato(2-)-κN1,κN1′][(1,2,3,4,5,… ;  15 h, 125 °C
リファレンス
N-Methylation of Amines with Methanol in the Presence of Carbonate Salt Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst [(p-cymene)Ru(2,2'-bpyO)(H2O)]
Liu, Peng; Tung, Nguyen Thanh; Xu, Xiangchao; Yang, Jiazhi; Li, Feng, Journal of Organic Chemistry, 2021, 86(3), 2621-2631

ごうせいかいろ 25

はんのうじょうけん
1.1 Reagents: Ethylene carbonate Solvents: Methanol ;  28 h, 180 °C; 180 °C → rt
リファレンス
Sequential coupling of the transesterification of cyclic carbonates with the selective N-methylation of anilines catalyzed by faujasites
Selva, Maurizio; Perosa, Alvise; Fabris, Massimo, Green Chemistry, 2008, 10(10), 1068-1077

ごうせいかいろ 26

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Potassium tert-butoxide ,  Manganese(1+), [N-[2-[bis(1-methylethyl)phosphino-κP]ethyl]-1-methyl-1H-imidazol… Solvents: Cyclohexane ;  16 h, 30 bar, 100 °C
リファレンス
Efficient and selective hydrogenation of amides to alcohols and amines using a well-defined manganese-PNN pincer complex
Papa, Veronica; Cabrero-Antonino, Jose R.; Alberico, Elisabetta; Spanneberg, Anke; Junge, Kathrin; et al, Chemical Science, 2017, 8(5), 3576-3585

ごうせいかいろ 27

はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: Iridium, bromodicarbonyl[1-(1,1-dimethylethyl)-1,3-dihydro-3-[[6-(methoxymethyl)… Solvents: Methanol ;  rt; 5 h, 423 K
リファレンス
N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand
Gonzalez-Lainez, Miguel; Jimenez, M. Victoria; Azpiroz, Ramon ; Passarelli, Vincenzo ; Modrego, F. Javier ; et al, Organometallics, 2022, 41(11), 1364-1380

ごうせいかいろ 28

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Catalysts: Iridium(1+), chlorobis(1,3-dihydro-1,3-dimethyl-2H-imidazol-2-ylidene)[(1,2,3,4,… Solvents: Toluene ;  12 h, 100 °C
リファレンス
Effect of the ancillary ligand in N-heterocyclic carbene iridium(III) catalyzed N-alkylation of amines with alcohols
Feng, Xinshu; Huang, Ming, Polyhedron, 2021, 205,

ごうせいかいろ 29

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Catalysts: Iridium, di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopen… Solvents: Methanol ;  12 h, 150 °C
リファレンス
General and efficient method for direct N-monomethylation of aromatic primary amines with methanol
Li, Feng; Xie, Jianjiang; Shan, Haixia; Sun, Chunlou; Chen, Lin, RSC Advances, 2012, 2(23), 8645-8652

ごうせいかいろ 30

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Copper ,  Aluminum copper (AlCu) Solvents: Methanol ;  60 min, 13 bar, 373 K
リファレンス
One-pot synthesis of N,N-dimethylanilines from nitroarenes with skeletal Cu as chemoselective catalyst
Rong, Zeming; Zhang, Wenjun; Zhang, Peng; Sun, Zhuohua; Lv, Jinkun; et al, Catalysis Communications, 2013, 41, 115-118

ごうせいかいろ 31

はんのうじょうけん
1.1 Solvents: Methanol ;  3 h, 70 °C; 70 °C → rt
1.2 Reagents: Potassium carbonate Catalysts: 2043953-31-5 Solvents: Methanol ;  18 h, 140 °C
リファレンス
Synthesis of N-methylated amines from acyl azides using methanol
Chakrabarti, Kaushik; Dutta, Kuheli; Kundu, Sabuj, Organic & Biomolecular Chemistry, 2020, 18(30), 5891-5896

ごうせいかいろ 32

はんのうじょうけん
1.1 3 h, 120 °C
リファレンス
Methylation of Aniline and Its Derivatives with Dimethyl Carbonate under the Action of Zeolite FeHY-mmm
Khusnutdinov, R. I.; Shchadneva, N. A.; Mayakova, Yu. Yu.; Abdrakhmanov, A. N.; Khazipova, A. N.; et al, Russian Journal of Organic Chemistry, 2019, 55(8), 1085-1087

ごうせいかいろ 33

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Catalysts: Ruthenium trichloride Solvents: Methanol ;  24 h, 130 °C
リファレンス
Simple RuCl3-catalyzed N-Methylation of Amines and Transfer Hydrogenation of Nitroarenes using Methanol
Sarki, Naina; Goyal, Vishakha; Tyagi, Nitin Kumar; Puttaswamy; Narani, Anand; et al, ChemCatChem, 2021, 13(7), 1722-1729

ごうせいかいろ 34

はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: 1,4-Dioxane ;  24 h, 100 °C
1.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
CO2-tuned highly selective reduction of formamides to the corresponding methylamines
Guo, Zhiqiang; Pang, Tengfei; Yan, Leilei; Wei, Xuehong; Chao, Jianbin; et al, Green Chemistry, 2021, 23(19), 7534-7538

ごうせいかいろ 35

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Copper Solvents: Water ;  12 h, rt → 100 °C
リファレンス
A Facile and Practical Copper Powder-Catalyzed, Organic Solvent- and Ligand-Free Ullmann Amination of Aryl Halides
Jiao, Jiao; Zhang, Xi-Ru; Chang, Ning-Hui; Wang, Jie; Wei, Jun-Fa; et al, Journal of Organic Chemistry, 2011, 76(4), 1180-1183

ごうせいかいろ 36

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide ,  Hydrogen Catalysts: 2322320-11-4 Solvents: Isopropanol ;  24 h, 25 atm, 50 °C
リファレンス
Catalytic Hydrogenation of Carboxamides with a Bifunctional Cp*Ru Catalyst Bearing an Imidazol-2-ylidene with a Protic Aminoethyl Side Chain
Kawano, Teruhiro; Watari, Ryo; Kayaki, Yoshihito ; Ikariya, Takao, Synthesis, 2019, 51(12), 2542-2547

ごうせいかいろ 37

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Catalysts: Iridium(1+), [1-[2-(2-benzoxazolyl-κN3)phenyl]-1,3-dihydro-3-methyl-2H-benzimida… ;  12 h, 130 °C
リファレンス
N-Methylation of ortho-substituted aromatic amines with methanol catalyzed by 2-arylbenzo[d]oxazole NHC-Ir(III) complexes
Huang, Shuang; Hong, Xi; Cui, He-Zhen; Zhou, Quan; Lin, Yue-Jian; et al, Dalton Transactions, 2019, 48(15), 5072-5082

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はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Catalysts: 2489429-36-7 ;  12 h, 130 °C
リファレンス
Bimetallic Bis-NHC-Ir(III) Complex Bearing 2-Arylbenzo[d]oxazolyl Ligand: Synthesis, Catalysis, and Bimetallic Effects
Huang, Shuang; Hong, Xi; Cui, He-Zhen; Zhan, Bing; Li, Zhi-Ming; et al, Organometallics, 2020, 39(19), 3514-3523

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はんのうじょうけん
1.1 Reagents: Lithium tert-butoxide Catalysts: Di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-… ,  Bis[2-(diphenylphosphino)phenyl] ether ;  24 h, 100 °C
リファレンス
Efficient Ruthenium-Catalyzed N-Methylation of Amines Using Methanol
Dang, Tuan Thanh; Ramalingam, Balamurugan; Seayad, Abdul Majeed, ACS Catalysis, 2015, 5(7), 4082-4088

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はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water ;  120 °C
リファレンス
Palladium-Catalyzed Oxidative Carbonylation of Aromatic C-H Bonds of N-Alkylanilines with CO and Alcohols for the Synthesis of o-Aminobenzoates
Chen, Ming; Ren, Zhi-Hui; Wang, Yao-Yu; Guan, Zheng-Hui, Journal of Organic Chemistry, 2015, 80(2), 1258-1263

4-Chloro-N-methylaniline Raw materials

4-Chloro-N-methylaniline Preparation Products

4-Chloro-N-methylaniline 関連文献

4-Chloro-N-methylanilineに関する追加情報

Recent Advances in the Study of 4-Chloro-N-methylaniline (CAS: 932-96-7) and Its Applications in Chemical Biology and Pharmaceutical Research

4-Chloro-N-methylaniline (CAS: 932-96-7) is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Recent studies have highlighted its role in the development of novel therapeutic agents and its potential applications in chemical biology. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and industrial relevance.

A study published in the Journal of Medicinal Chemistry (2023) explored the use of 4-Chloro-N-methylaniline as a precursor in the synthesis of kinase inhibitors. The researchers demonstrated that derivatives of this compound exhibit significant inhibitory activity against specific cancer-related kinases, suggesting its potential as a scaffold for anticancer drug development. The study utilized computational modeling and in vitro assays to validate the binding affinity and selectivity of these derivatives.

In another recent investigation, 4-Chloro-N-methylaniline was employed in the development of novel antimicrobial agents. A team from the University of Cambridge reported the synthesis of a series of sulfonamide derivatives incorporating this compound, which showed promising activity against drug-resistant bacterial strains. The findings, published in Antimicrobial Agents and Chemotherapy, underscore the versatility of 4-Chloro-N-methylaniline in addressing global health challenges.

From an industrial perspective, advancements in the green synthesis of 4-Chloro-N-methylaniline have been reported. A 2024 study in Green Chemistry detailed a catalytic process that reduces the environmental impact of its production, achieving higher yields with lower energy consumption. This development aligns with the growing demand for sustainable chemical manufacturing practices in the pharmaceutical industry.

The toxicological profile of 4-Chloro-N-methylaniline has also been recently reevaluated. New data from the European Chemicals Agency (ECHA) provides updated safety guidelines for handling this compound, particularly in industrial settings. These findings are crucial for ensuring workplace safety and regulatory compliance in facilities that manufacture or use this chemical.

Looking forward, researchers are exploring the potential of 4-Chloro-N-methylaniline in emerging areas such as targeted drug delivery systems and diagnostic agent development. Its chemical properties make it a valuable building block for creating more complex molecular architectures with specific biological functions. The compound's versatility continues to make it a subject of active investigation across multiple disciplines within chemical biology and pharmaceutical sciences.

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